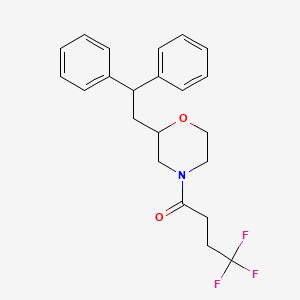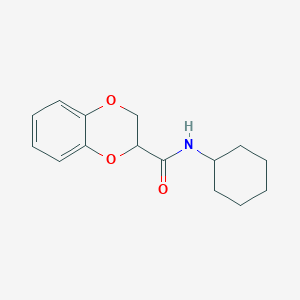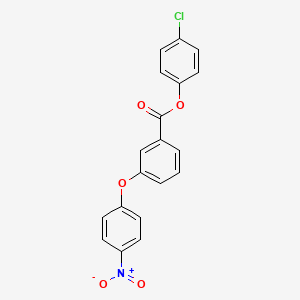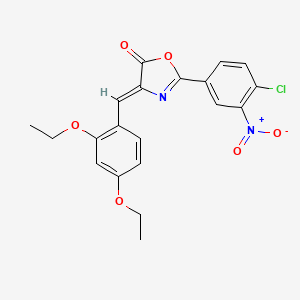
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide, also known as HMAH, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in inflammation. Furthermore, N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been found to activate AMP-activated protein kinase, a key regulator of glucose metabolism.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antidiabetic properties, N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been found to have antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the immune system and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide in lab experiments is its relatively low toxicity. N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide research. One direction is to further investigate the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide and to identify its molecular targets. Another direction is to explore the potential of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Additionally, further research is needed to optimize the synthesis method of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide and to develop more efficient and effective methods for administering N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide in vivo.
Synthesemethoden
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide can be synthesized using various methods, including the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and indole-3-acetic acid hydrazide in the presence of acetic anhydride and pyridine. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with indole-3-acetic acid hydrazide in the presence of glacial acetic acid and sodium acetate. The yield of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide using these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antidiabetic properties. N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been found to lower blood glucose levels in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-17-8-12(6-7-16(17)22)10-20-21-18(23)9-13-11-19-15-5-3-2-4-14(13)15/h2-8,10-11,19,22H,9H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPCTIGLSXKPIN-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)

![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)





![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
